molecular formula C7H10ClNO2 B1318712 2,3-Dihydroxymethylpyridine hydrochloride CAS No. 423169-40-8

2,3-Dihydroxymethylpyridine hydrochloride

Cat. No. B1318712
CAS RN: 423169-40-8
M. Wt: 175.61 g/mol
InChI Key: XHNKWLMBRMJUTQ-UHFFFAOYSA-N
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Description

“2,3-Dihydroxymethylpyridine hydrochloride” is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 . It is used in the industry .


Synthesis Analysis

While there are no direct synthesis methods available for “2,3-Dihydroxymethylpyridine hydrochloride”, there are related compounds such as “3-(chloromethyl)pyridine hydrochloride” and “2-dimethylaminoethyl chloride hydrochloride” that have documented synthetic methods . These methods involve various steps including oxidation, reaction under acidic conditions, reduction, and reaction with thionyl chloride .


Physical And Chemical Properties Analysis

“2,3-Dihydroxymethylpyridine hydrochloride” has a molecular weight of 175.61 and should be stored sealed in a dry room temperature environment .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2,3-Dihydroxymethylpyridine hydrochloride serves as a critical component in the synthesis of various chemical compounds. Its derivatives have been studied for their unique properties and potential applications in different fields. For example, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, highlights its role in producing compounds with antioxidant properties (Yao Xing-sheng, 2007). Additionally, studies on the migration of halogen atoms in halogeno‐derivatives of 2,4‐dihydroxypyridine reveal the intricate chemical behaviors and potential for creating compounds with specific desired characteristics (Hertog & Schogt, 2010).

Application in Analytical Chemistry

The application of 2,3-dihydroxypyridine in analytical chemistry, particularly in the polarographic determination of elements like Europium (III), showcases its usefulness in analytical procedures. The compound is considered an effective chelating agent for such determinations (Sharma & Sindhu, 2000).

Biological Impact Studies

Studies have also explored the biological impacts of derivatives of 2,3-dihydroxymethylpyridine hydrochloride. For instance, the influence of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride on the functional state of rat liver mitochondria in vitro has been examined to understand its effects on cellular processes (Sinitskii et al., 2021).

In Coordination Chemistry

The compound's utility extends to coordination chemistry as well, where the synthesis and identification of complexes involving 2,3-dihydroxypyridine with bivalent metals demonstrate its role in forming coordination compounds with potential applications in various fields (Vovk et al., 2003).

Molecular Structure and Spectroscopic Studies

Understanding the molecular structure and engaging in spectroscopic studies of compounds related to 2,3-dihydroxymethylpyridine hydrochloride have been a significant focus area. Investigations into the structure of 3-aminopyridine betaine hydrochloride, for instance, provide insights into the molecular geometry and spectroscopic properties, contributing to a deeper understanding of the compound's characteristics and potential applications (Kowalczyk et al., 2010).

Safety and Hazards

The safety data sheet for “2,3-Dihydroxymethylpyridine hydrochloride” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to use personal protective equipment and ensure good ventilation when handling this compound .

properties

IUPAC Name

[2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c9-4-6-2-1-3-8-7(6)5-10;/h1-3,9-10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNKWLMBRMJUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590577
Record name (Pyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

423169-40-8
Record name (Pyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(hydroxymethyl)pyridin-2-yl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of pyridine-2,3-dicarboxylic acid dimethyl ester (25.0 g, 128.1 mmol) in ethanol (183 mL) was added sodium borohydride (24.2 g, 640.5 mmol). The resulting mixture was cooled to 5° C. while stirring under argon. A solution of calcium chloride (12.6 g, 113.5 mmol) in ethanol (77 mL) was added dropwise while maintaining a temperature between 10° C. and 15° C. After addition, the resulting mixture was allowed to warm to room temperature over 16 h. A mixture of 4:1 water/ethanol (100 mL) added and the resulting mixture stirred 1 hr, then evaporated in vacuo to yield a white solid, which was finely ground with mortar and pestle. The fine powder was refluxed for 3 h in ethanol (450 mL), cooled to room temperature and filtered through dicalite. The filtrate was filtered through Nylon 66, 0.45-μ filter, then treated with anhydrous hydrogen chloride gas until solution was pH 2 while cooling on ice bath. A white precipitate was isolated and washed with ethyl ether and dried to yield (2-hydroxymethyl-pyridin-3-yl)-methanol hydrogen chloride as a white solid. C7H9NO2; MS (ESI) m/z 140.1 (MH)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
183 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
77 mL
Type
solvent
Reaction Step Two
Name
water ethanol
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four

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